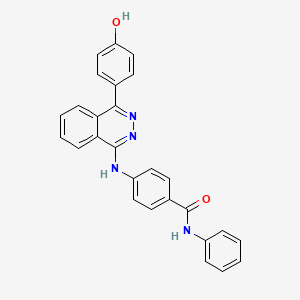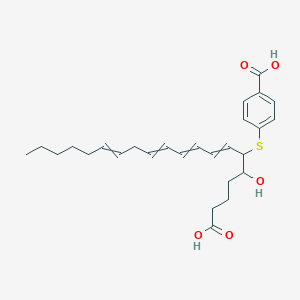![molecular formula C9H10O6S B8823063 3-[4-(Sulfooxy)phenyl]propanoic acid CAS No. 92799-82-1](/img/new.no-structure.jpg)
3-[4-(Sulfooxy)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Sulfooxy)phenyl]propanoic acid is an aryl sulfate compound characterized by a phenyl hydrogen sulfate group substituted by a 2-carboxyethyl group at position 4. This compound is a human xenobiotic metabolite found in human plasma and urine after thyme consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Sulfooxy)phenyl]propanoic acid typically involves the sulfonation of 3-(4-hydroxyphenyl)propanoic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation of the hydroxyl group on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Sulfooxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 3-(4-hydroxyphenyl)propanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids.
Scientific Research Applications
3-[4-(Sulfooxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a human xenobiotic metabolite and its presence in plasma and urine.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for thyme consumption.
Mechanism of Action
The mechanism of action of 3-[4-(Sulfooxy)phenyl]propanoic acid involves its interaction with various molecular targets and pathways. As a xenobiotic metabolite, it undergoes biotransformation in the liver, where it is conjugated with sulfate groups. This process is mediated by sulfotransferase enzymes, which facilitate the transfer of sulfate groups to the hydroxyl group on the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
3-(3-Sulfooxyphenyl)propanoic acid: Similar structure but with the sulfooxy group at the 3-position.
3-(4-Chlorosulfonylphenyl)propanoic acid: Contains a chlorosulfonyl group instead of a sulfooxy group.
2-Hydroxy-3-[4-(sulfooxy)phenyl]propanoic acid: Contains an additional hydroxyl group on the propanoic acid chain.
Uniqueness
3-[4-(Sulfooxy)phenyl]propanoic acid is unique due to its specific substitution pattern and its role as a human xenobiotic metabolite. Its presence in human plasma and urine after thyme consumption highlights its significance in metabolic studies .
Properties
CAS No. |
92799-82-1 |
|---|---|
Molecular Formula |
C9H10O6S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
3-(4-sulfooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-2,4-5H,3,6H2,(H,10,11)(H,12,13,14) |
InChI Key |
YKAVCSNFDHAGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752164.png)
